molecular formula C25H20BrN3O2 B4669485 N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide

N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide

Número de catálogo: B4669485
Peso molecular: 474.3 g/mol
Clave InChI: IKGZRZKNLZUCLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. It was developed by AbbVie and Roche and was approved by the US Food and Drug Administration (FDA) in 2016 for the treatment of chronic lymphocytic leukemia (CLL).

Mecanismo De Acción

N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide selectively binds to the hydrophobic groove of BCL-2 proteins, thereby inhibiting their anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and improve overall survival in patients with CLL and AML. It has also been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2 proteins, as well as its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its relatively short half-life and the potential for drug resistance.

Direcciones Futuras

There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide, including:
1. Combination therapy: this compound has shown synergistic effects when combined with other anti-cancer agents, such as rituximab and idelalisib. Further studies are needed to determine the optimal combination therapies for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to this compound have been identified, such as BCL-2 expression levels and TP53 mutations. Further studies are needed to identify additional biomarkers that can guide patient selection and treatment.
3. Resistance mechanisms: Resistance to this compound can develop through various mechanisms, such as mutations in BCL-2 or upregulation of other anti-apoptotic proteins. Further studies are needed to identify and overcome these resistance mechanisms.
4. New indications: this compound has shown promising results in clinical trials for the treatment of various types of cancer. Further studies are needed to explore its potential for new indications.
Conclusion
This compound is a small molecule inhibitor that selectively targets BCL-2 proteins, leading to the induction of apoptosis in cancer cells. It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. Further research is needed to optimize its use in combination therapies, identify biomarkers for patient selection, overcome resistance mechanisms, and explore new indications.

Aplicaciones Científicas De Investigación

N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, acute myeloid leukemia (AML), multiple myeloma, and non-Hodgkin's lymphoma. It has shown promising results in inducing apoptosis in cancer cells while sparing normal cells.

Propiedades

IUPAC Name

N-(4-acetamidophenyl)-2-(3-bromophenyl)-6-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O2/c1-15-6-11-23-21(12-15)22(14-24(29-23)17-4-3-5-18(26)13-17)25(31)28-20-9-7-19(8-10-20)27-16(2)30/h3-14H,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGZRZKNLZUCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.